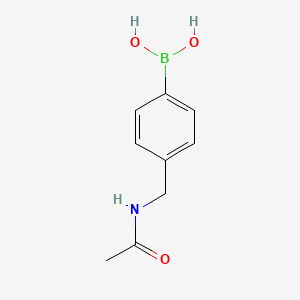
3,4-二乙基苯胺
描述
3,4-Diethylaniline is an organic compound with the chemical formula C10H15N . It belongs to the class of aromatic amines and is derived from aniline by substituting two ethyl groups at positions 3 and 4 on the benzene ring . The compound is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (usually sodium hydroxide or potassium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydrogen atoms on the amino group with ethyl groups .
Molecular Structure Analysis
The molecular structure of 3,4-Diethylaniline consists of a benzene ring with two ethyl groups attached to the amino nitrogen atom. The compound is a colorless to pale yellow liquid with a characteristic amine odor .
Chemical Reactions Analysis
3,4-Diethylaniline can undergo various chemical reactions, including oxidation, acylation, and diazotization. It can be converted to its corresponding diazonium salt, which is a versatile intermediate for further synthetic transformations .
Physical And Chemical Properties Analysis
科学研究应用
Synthesis of Coumarins
3,4-Diethylaniline: is utilized in the synthesis of coumarins, which are compounds with potential antimalarial , antioxidant , antimicrobial , anti-inflammatory , and antitumor activities . The synthesis process involves creating intermediates like o-hydroxybenzaldehyde derivatives, which are crucial for the formation of coumarins.
Pharmaceutical Applications
In the pharmaceutical industry, 3,4-Diethylaniline derivatives are explored for their potential use in drug development. While specific applications in medicine are not directly cited for 3,4-Diethylaniline, its structural analogs are used in the production of various drugs, indicating a potential research pathway for this compound .
Agricultural Chemicals
3,4-Diethylaniline finds applications in agriculture, particularly in the synthesis of pesticides and other chemicals. It serves as an intermediate in the production of compounds that protect crops from pests and diseases .
Material Science
The compound is involved in material science research, particularly in the study of electron donor-acceptor (EDA) interactions. These studies are essential for understanding and developing new materials with specific electronic properties .
Industrial Applications
In industrial settings, 3,4-Diethylaniline is a precursor to triarylmethane dyes such as malachite green and crystal violet. It also acts as a promoter in the curing of polyester and vinyl ester resins, which are used in a wide range of products .
Analytical Chemistry
3,4-Diethylaniline is used as a reagent in analytical chemistry for the synthesis of various compounds. It is involved in one-pot synthesis reactions, such as the formation of oxazol-5(4H)-ones, which are valuable in various analytical applications .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 3,4-Diethylaniline is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes.
Mode of Action
It’s known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Biochemical Pathways
It’s known that aniline and its dimethyl derivatives are metabolized to haematotoxic compounds via n-hydroxylation of the amino groups .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly metabolized and eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives were more extensively formed than those of other dimethylanilines .
Result of Action
It’s known that aniline and its dimethyl derivatives can cause haematotoxicity after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of 3,4-Diethylaniline can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
属性
IUPAC Name |
3,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHLQNEMUMGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624976 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylaniline | |
CAS RN |
54675-14-8 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

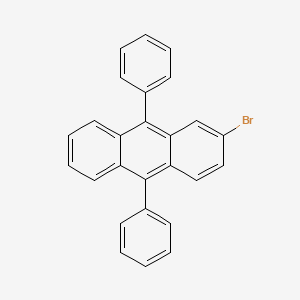
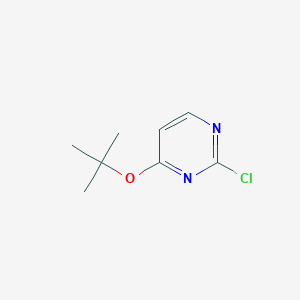
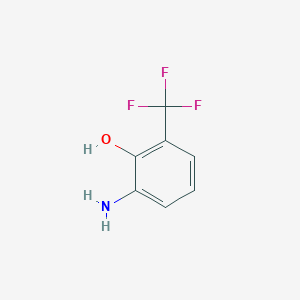

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
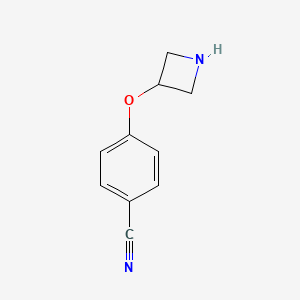

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)
![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)
